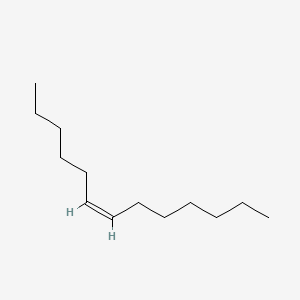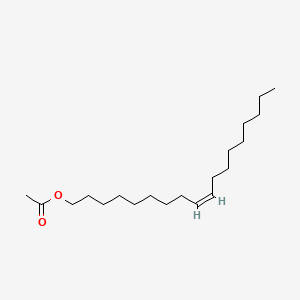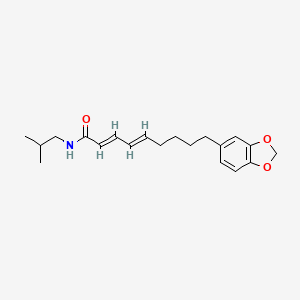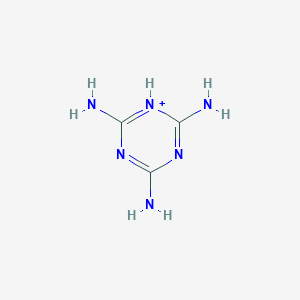
Melamine(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melamine(1+) is an organic cation obtained by protonation of one of the three ring nitrogens of melamine. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It has a role as a xenobiotic metabolite. It is a conjugate acid of a melamine.
科学的研究の応用
Conducting Polymer Composites : Melamine sponges coated with polypyrrole have shown potential in various applications. This includes use as deformation-sensitive materials, electromagnetic radiation shielding, and electrically heated insulation materials. These sponges, when coated with polypyrrole and further processed, can serve in environmental water-pollution treatment due to their ability to adsorb organic dyes (Stejskal et al., 2021).
Melamine Detection Techniques : In light of food safety incidents involving melamine, advanced detection methods have been developed. These methods focus on determining the presence of melamine in foods, using techniques like biosensors, which offer simplicity, speed, and sensitivity (Rovina & Siddiquee, 2015).
Supramolecular Microarchitectures : Melamine functionality has been used in the synthesis of naphthalenediimide (NDI) derivatives, leading to the self-assembly of flower-like supramolecular structures. These structures, formed through a combination of π-π stacking, hydrophobic interactions, and hydrogen bonding, have potential applications in optoelectronics, enzyme catalysis, and biosensors (Bhosale et al., 2017).
Analytical Methodology in Food Safety : A methodology using micellar liquid chromatography has been developed for quantifying melamine in milk. This approach provides a simple and rapid tool for detecting and quantifying melamine adulteration in dairy products, ensuring food safety (Rambla-Alegre et al., 2010).
Impact on Aquatic Ecosystems : Studies have investigated the transformation and migration of melamine in aquatic ecosystems, particularly focusing on its absorption and elimination in aquatic animals like fish and its effect on the water system. These findings provide a scientific basis for understanding the environmental impact of melamine in aquatic settings (Fang Shao-fen, 2014).
特性
製品名 |
Melamine(1+) |
|---|---|
分子式 |
C3H7N6+ |
分子量 |
127.13 g/mol |
IUPAC名 |
1,3,5-triazin-1-ium-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/p+1 |
InChIキー |
JDSHMPZPIAZGSV-UHFFFAOYSA-O |
SMILES |
C1(=[NH+]C(=NC(=N1)N)N)N |
正規SMILES |
C1(=[NH+]C(=NC(=N1)N)N)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



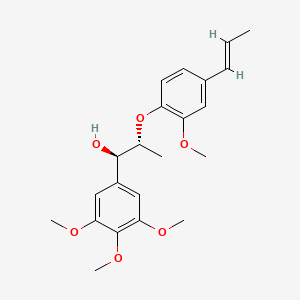
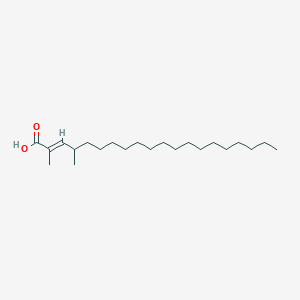
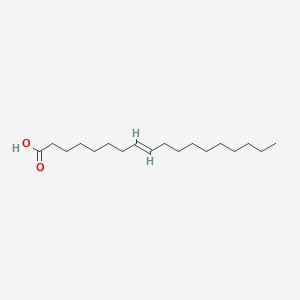
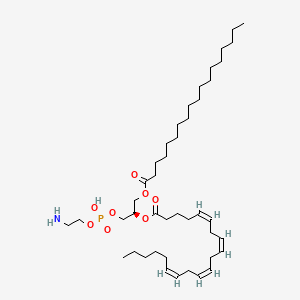
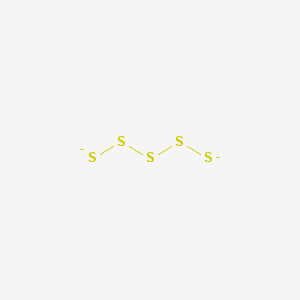

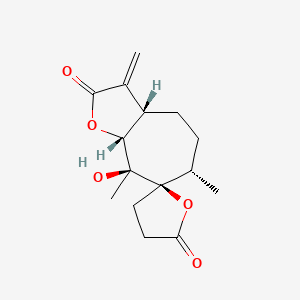

![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)
